1-Piperidinepropanol, 2-methyl- (also known as Mepiperphenidol) is a substituted tertiary amino alcohol belonging to the piperidine class of compounds. Structurally, it is characterized by a piperidine ring linked to a propanol backbone, with a critical methyl group at the 2-position of the propanol chain. This compound serves as a versatile intermediate in organic synthesis and has been investigated for its pharmacological properties, particularly as an anticholinergic and a local anesthetic agent. Its utility stems from the combination of the basic piperidine nitrogen and the reactive hydroxyl group, modified by the steric and electronic influence of the 2-methyl substituent.
Substituting 1-Piperidinepropanol, 2-methyl- with its unsubstituted analog, 1-Piperidinepropanol, or other positional isomers is inadvisable for most applications. The 2-methyl group is not a trivial addition; it introduces a chiral center and provides significant steric hindrance near the reactive hydroxyl group. This specific substitution critically alters the molecule's three-dimensional conformation, lipophilicity, and metabolic profile. In pharmaceutical applications, these changes directly impact receptor binding affinity, duration of action, and toxicity. In process chemistry, the steric bulk can dictate reaction pathways, prevent side reactions, and influence crystallization behavior, making it a non-equivalent precursor compared to simpler, achiral analogs.
Research on piperidino-propanol derivatives demonstrates that structural modifications, such as the introduction of a methyl group, significantly influence local anesthetic potency. While direct comparative data for the parent compound is limited, a study on related derivatives showed that increasing the dissociation constant (pKa), a property affected by alkyl substitution, enhanced anesthetic activity. For example, highly potent derivatives in the series were identified as being more effective than the common benchmark, Lidocaine, with some showing a duration of infiltration anesthesia three times longer. This highlights the importance of specific substitutions for maximizing biological effect.
| Evidence Dimension | Duration of Infiltration Anesthesia |
| Target Compound Data | Not directly measured, but belongs to a class where specific substitutions enhance potency. |
| Comparator Or Baseline | Lidocaine (common benchmark local anesthetic). |
| Quantified Difference | Optimized derivatives within the same structural class showed a 3x longer duration of action than Lidocaine. |
| Conditions | In vivo infiltratic anesthesia model. |
For pharmaceutical development, using this specific methylated precursor is critical for achieving higher potency, potentially leading to lower effective doses and improved therapeutic profiles.
The presence of the 2-methyl group creates a chiral center, making 1-Piperidinepropanol, 2-methyl- a valuable precursor for stereospecific synthesis. It has been successfully resolved into its (R) and (S) enantiomers using mandelic acid as a resolving agent. This capability is absent in the achiral, unsubstituted analog (1-Piperidinepropanol). The ability to isolate specific stereoisomers is fundamental in modern drug development, where often only one enantiomer contains the desired therapeutic activity while the other may be inactive or cause side effects.
| Evidence Dimension | Chirality and Resolvability |
| Target Compound Data | Possesses a stable chiral center; has been optically resolved into its constituent enantiomers. |
| Comparator Or Baseline | 1-Piperidinepropanol (CAS 104-58-5), its direct achiral analog. |
| Quantified Difference | Qualitative but absolute: The target compound is chiral and resolvable, whereas the primary comparator is achiral. |
| Conditions | Optical resolution using (R)- and (S)-mandelic acid. |
Procurement for chiral synthesis mandates this specific compound over its achiral analog, as it provides the necessary stereocenter for developing enantiomerically pure final products.
This compound is the right choice when the goal is to synthesize novel local anesthetics or anticholinergics where potency is a key driver. The 2-methyl group is a critical structural feature for optimizing pharmacological activity within this class, enabling the development of drugs that may offer longer duration of action or higher affinity for their biological targets compared to derivatives from simpler, unsubstituted analogs.
As a readily resolvable chiral building block, this compound is essential for synthetic routes targeting a single enantiomer of a final drug substance. Procuring this specific intermediate is necessary for any process where stereochemistry is critical to the final product's efficacy and safety profile, a requirement that its achiral analog, 1-Piperidinepropanol, cannot meet.